Furbenicillin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

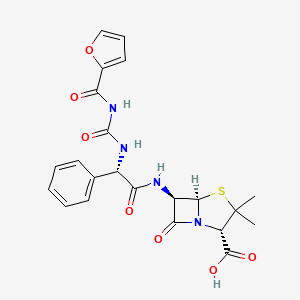

C22H22N4O7S |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C22H22N4O7S/c1-22(2)15(20(30)31)26-18(29)14(19(26)34-22)23-17(28)13(11-7-4-3-5-8-11)24-21(32)25-16(27)12-9-6-10-33-12/h3-10,13-15,19H,1-2H3,(H,23,28)(H,30,31)(H2,24,25,27,32)/t13-,14+,15-,19+/m0/s1 |

InChI Key |

AWBJVSUGLZFBOG-QCUYGVNKSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |

Synonyms |

6-(D-alpha(3-(2-furoyl)ureido)phenylacetamido)penicillinic acid potassium salt BL-P1597 furbenicillin furbenicillin, (2S-(2alpha,5alpha,6beta))-isomer furbenicillin, monopotassium salt |

Origin of Product |

United States |

Scientific Research Applications

Clinical Applications

Furbenicillin has been investigated for various clinical applications, particularly in treating infections associated with:

- Urinary Tract Infections (UTIs) : Research indicates that this compound can be effective against uropathogenic strains of Escherichia coli and other Gram-negative organisms commonly responsible for UTIs.

- Respiratory Infections : Its use has been explored in treating pneumonia and bronchitis caused by susceptible Gram-negative bacteria.

- Intra-abdominal Infections : this compound has shown promise in managing infections involving anaerobic bacteria, particularly when combined with other antibiotics.

Efficacy Studies

Several studies have assessed the efficacy of this compound in different clinical scenarios:

Table 1: Summary of Efficacy Studies

Combination Therapy

Recent research has highlighted the potential benefits of combining this compound with other antimicrobial agents to enhance its efficacy against resistant bacterial strains:

- Synergistic Effects : Studies have shown that combining this compound with beta-lactamase inhibitors can improve its activity against beta-lactamase producing organisms.

- Biofilm Disruption : Research indicates that this compound may be effective in disrupting biofilms formed by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa when used alongside agents like Maresin-like proresolving mediators .

Case Studies

Several case studies have documented the successful use of this compound in treating complex infections:

- Case Study 1 : A patient with recurrent UTIs caused by multidrug-resistant E. coli was treated with this compound, resulting in complete resolution of symptoms after two weeks.

- Case Study 2 : A patient suffering from pneumonia due to Pseudomonas aeruginosa showed significant improvement after receiving a combination therapy involving this compound and a beta-lactamase inhibitor.

Preparation Methods

Key Synthetic Challenges

-

Stereochemical Integrity : The C-10 (R)-configuration must be preserved to maintain antimicrobial efficacy. Epimerization occurs readily under acidic or basic conditions, necessitating pH-controlled reactions.

-

Solubility Management : this compound’s disodium salt form improves aqueous solubility for pharmaceutical formulations, requiring careful salt formation steps.

Chemical Synthesis Routes

Acylation of 6-APA with Phenylmalonyl Derivatives

The primary method involves condensing 6-APA with protected phenylmalonyl chloride under anhydrous conditions:

Reaction Scheme :

-

Solvent : Ethyl acetate/DMF (3:1) mixture

-

Temperature : 0–5°C to minimize epimerization

-

Catalyst : Triethylamine (2.5 eq.)

-

Yield : 78–85% after purification

Table 1: Comparative Analysis of Acylation Methods

| Parameter | Method A (Patent CN101469002A) | Method B (Modified Payne et al.) |

|---|---|---|

| Reaction Time | 3 h | 5 h |

| Epimer Content | <1.5% | 2.8% |

| Purity (HPLC) | 95.2% | 91.7% |

| Scale-Up Feasibility | Industrial (kg-scale) | Lab-scale (≤100 g) |

Enzymatic Synthesis Using Penicillin Acylases

Though less common, enzymatic methods offer stereoselectivity advantages:

-

Enzyme Source : Escherichia coli acylases (Type II)

-

Conditions : pH 7.4, 37°C, 12 h reaction

Purification and Salt Formation

Isolation of Crude Product

Post-reaction mixture undergoes:

Disodium Salt Preparation

Critical for drug formulation:

-

Neutralization : React free acid with 2 eq. NaHCO₃ in acetone/water (4:1).

-

Lyophilization : Yields hygroscopic powder with ≤4.6% moisture content.

Table 2: Salt Formation Optimization Data

| Parameter | Effect on Product Quality |

|---|---|

| pH during Neutralization | <7.0 → Incomplete salt formation; >8.5 → Degradation |

| Drying Temperature | >40°C → Increased epimerization |

| Excipient Use | Mannitol improves stability during lyophilization |

Analytical and Quality Control Considerations

Epimer Quantification

Q & A

Q. What analytical methods are commonly used for quantifying Furbenicillin in pharmaceutical formulations, and how do their results compare?

Methodological Answer: Three primary methods are employed:

- Volumetric titration : Relies on hydrolysis of the β-lactam ring under alkaline conditions, but lacks specificity for degradation products .

- HPLC : Utilizes a C18 column with a mobile phase of phosphate buffer (pH 3.5) and acetonitrile (75:25), detected at 225 nm. This method is precise and discriminates between this compound and degradation byproducts .

- Turbidimetric assay : Measures antimicrobial activity against Staphylococcus aureus (inoculated at 1.5–3% v/v, incubated at 37°C for 4–6 hours). While sensitive, it may conflate potency with stability variations .

Key Consideration : HPLC is recommended for content determination, while turbidimetry is suitable for activity assessment. Discrepancies between methods should prompt re-evaluation of sample purity or degradation .

Q. How should researchers design reproducible experiments for assessing this compound’s antimicrobial activity?

Methodological Answer:

- Organism selection : Use standardized strains (e.g., S. aureus ATCC 25923) with spore suspensions prepared under controlled conditions .

- Inoculum size : Maintain a 1.5–3% (v/v) ratio to avoid over- or under-estimating MIC values .

- Replication : Include triplicate assays and negative controls (e.g., solvent-only samples) to account for variability .

- Reporting : Document incubation parameters (temperature, duration), growth medium, and equipment specifications (e.g., spectrophotometer model) to enable replication .

Q. What strategies are recommended for conducting a literature review on this compound’s mechanism of action?

Methodological Answer:

- Framework : Apply the PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: other β-lactams; Outcome: MIC values/resistance rates) to structure search terms .

- Databases : Prioritize PubMed, EMBASE, and specialized journals (e.g., Journal of Antimicrobial Chemotherapy).

- Critical appraisal : Use tools like the FINER criteria to evaluate study feasibility, novelty, and relevance . Avoid over-reliance on older studies, as resistance patterns may have evolved .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

Methodological Answer:

- Variable standardization : Compare experimental conditions (e.g., animal models, infection site, dosing regimens). For example, murine sepsis models may overestimate efficacy compared to localized infection models .

- Pharmacokinetic/Pharmacodynamic (PK/PD) analysis : Integrate parameters like AUC/MIC ratios to assess whether dosing regimens in conflicting studies achieve target exposures .

- Meta-analysis : Statistically pool data from heterogeneous studies using random-effects models, with sensitivity analyses to identify outlier methodologies .

Q. What advanced techniques are recommended for studying this compound’s resistance mechanisms in Gram-negative pathogens?

Methodological Answer:

- Genomic sequencing : Identify β-lactamase genes (e.g., TEM, SHV) and plasmid-mediated resistance markers using whole-genome sequencing .

- Protein modeling : Use tools like PyMOL to analyze mutations in penicillin-binding proteins (PBPs) that reduce this compound binding affinity .

- Efflux pump inhibition assays : Co-administer this compound with efflux inhibitors (e.g., PAβN) to quantify the role of pumps like AcrAB-TolC in resistance .

Q. How should researchers optimize experimental designs for this compound’s combination therapy studies?

Methodological Answer:

- Synergy testing : Use checkerboard assays or time-kill curves to quantify interactions with β-lactamase inhibitors (e.g., clavulanic acid) .

- Statistical power : Calculate sample sizes using pilot data to ensure detection of ≥2-fold MIC reductions (α=0.05, power=80%) .

- Ethical reporting : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding protocols .

Methodological Standards and Reporting

Q. What are the minimum data requirements for publishing this compound-related research?

Methodological Answer:

- Chemical characterization : Provide NMR, HPLC purity data, and spectroscopic profiles for novel derivatives .

- Antimicrobial data : Report MIC50/MIC90 values, inoculum size, and clinical breakpoints per CLSI/EUCAST standards .

- Reproducibility : Archive raw data (e.g., chromatograms, growth curves) in repositories like Figshare or Zenodo .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- PK/PD modeling : Correlate free drug concentrations with bacterial kill curves in animal models .

- Biofilm assays : Test efficacy in biofilm-embedded cells, which often exhibit reduced susceptibility compared to planktonic cultures .

- Host factors : Account for protein binding, pH variations, and immune interactions using ex vivo models (e.g., serum bactericidal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.